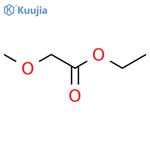

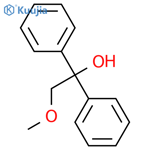

Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and α-keto esters via stable tetrahedral adducts

,

Journal of Organic Chemistry,

1987,

52(22),

5026-30